molecular formula C15H13IO B1359029 3,4-Dimethyl-4'-iodobenzophenone CAS No. 951884-23-4

3,4-Dimethyl-4'-iodobenzophenone

Cat. No.: B1359029
CAS No.: 951884-23-4
M. Wt: 336.17 g/mol
InChI Key: VQSFTZAFFJMYIL-UHFFFAOYSA-N
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Description

3,4-Dimethyl-4’-iodobenzophenone: is an organic compound with the molecular formula C15H13IO It is a derivative of benzophenone, where the phenyl rings are substituted with methyl groups at the 3 and 4 positions and an iodine atom at the 4’ position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-4’-iodobenzophenone typically involves the iodination of 3,4-dimethylbenzophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzophenone derivative in the presence of an oxidizing agent such as hydrogen peroxide or a halogen carrier like iodine monochloride.

Industrial Production Methods: In an industrial setting, the production of 3,4-Dimethyl-4’-iodobenzophenone may involve large-scale iodination processes using continuous flow reactors to ensure efficient and consistent product formation. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4-Dimethyl-4’-iodobenzophenone can undergo oxidation reactions, where the methyl groups may be converted to carboxylic acids or other oxidized forms.

    Reduction: The compound can be reduced to form various derivatives, such as the corresponding alcohols or amines.

    Substitution: The iodine atom in 3,4-Dimethyl-4’-iodobenzophenone can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be used to replace the iodine atom.

Major Products Formed:

    Oxidation: Products may include 3,4-dimethylbenzoic acid derivatives.

    Reduction: Products may include 3,4-dimethylbenzyl alcohol or amine derivatives.

    Substitution: Products may include 3,4-dimethyl-4’-azidobenzophenone or 3,4-dimethyl-4’-thiobenzophenone.

Scientific Research Applications

Chemistry: 3,4-Dimethyl-4’-iodobenzophenone is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules

Biology and Medicine: In biological research, this compound can be used as a probe to study the effects of iodine substitution on biological activity. It may also serve as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific molecular pathways.

Industry: In the industrial sector, 3,4-Dimethyl-4’-iodobenzophenone is used in the manufacture of specialty chemicals and materials. Its properties make it suitable for applications in the production of polymers, dyes, and other advanced materials.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-4’-iodobenzophenone involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, the iodine atom can participate in various substitution and coupling reactions, facilitating the formation of new chemical bonds. In biological systems, the compound may interact with enzymes or receptors, influencing their activity and leading to specific biological effects.

Comparison with Similar Compounds

    3,4-Dimethylbenzophenone: Lacks the iodine substitution, making it less reactive in certain chemical reactions.

    4-Iodobenzophenone: Lacks the methyl groups, which can influence the compound’s reactivity and physical properties.

    3,4-Dimethyl-4’-bromobenzophenone: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

Uniqueness: 3,4-Dimethyl-4’-iodobenzophenone is unique due to the presence of both methyl groups and an iodine atom, which confer distinct chemical properties. The iodine atom enhances the compound’s reactivity in substitution reactions, while the methyl groups influence its steric and electronic properties, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(3,4-dimethylphenyl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO/c1-10-3-4-13(9-11(10)2)15(17)12-5-7-14(16)8-6-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSFTZAFFJMYIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901261513
Record name (3,4-Dimethylphenyl)(4-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901261513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-23-4
Record name (3,4-Dimethylphenyl)(4-iodophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dimethylphenyl)(4-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901261513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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